
2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes an aminomethyl group, a ketone, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde and ammonium chloride, followed by oxidation and hydrolysis steps. The reaction conditions typically include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ketone and carboxylic acid groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid.
Aminocaproic acid: Shares the aminomethyl group but differs in the overall structure and functional groups.
Pyrrolidine derivatives: Similar in having a nitrogen-containing ring but differ in the ring size and functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in multiple scientific and industrial applications.
Propriétés
Numéro CAS |
98431-85-7 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c8-3-5-4(7(10)11)1-2-6(5)9/h4-5H,1-3,8H2,(H,10,11) |
Clé InChI |
PISYAOFSEJJJCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C1C(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


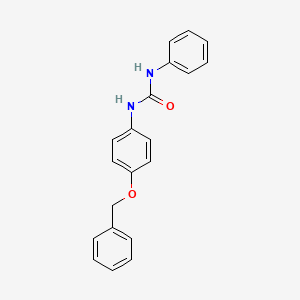


![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)


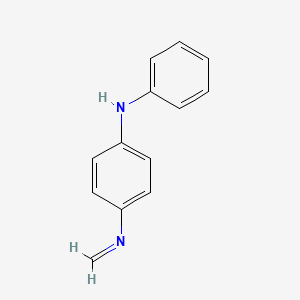
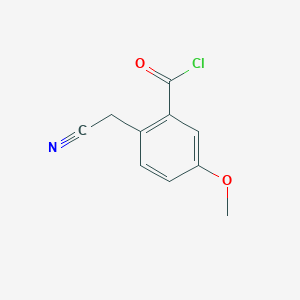
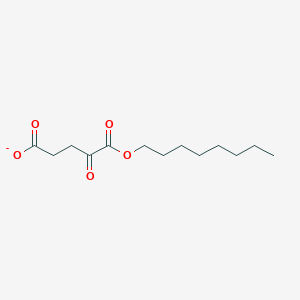
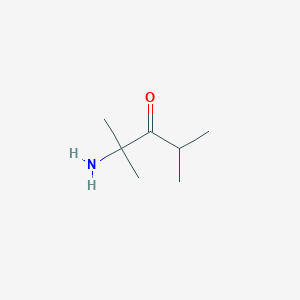

![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)
